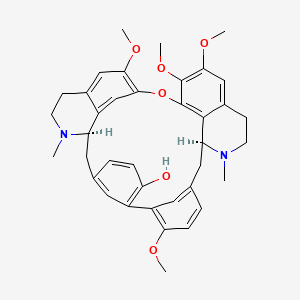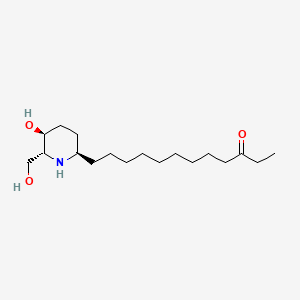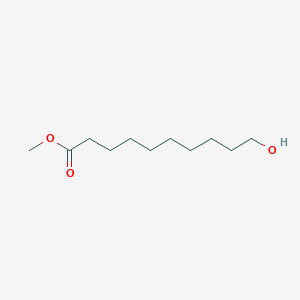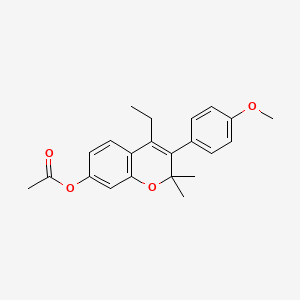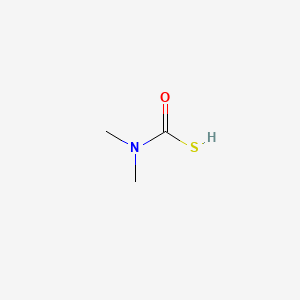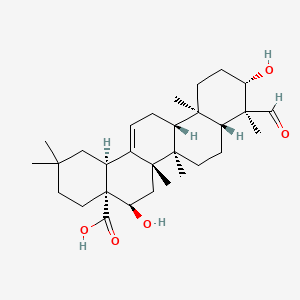
キライア酸
概要
科学的研究の応用
Quillaic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Studied for its role in modulating immune responses and as an adjuvant in vaccine formulations.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and analgesic properties
Industry: Utilized in the production of emulsifiers, foaming agents, and other commercial products.
作用機序
キライ酸は、複数の機序を通じてその効果を発揮します。
抗炎症作用: 炎症性サイトカインおよびメディエーターの産生を阻害します。
免疫賦活作用: 体液性免疫と細胞性免疫の両方を刺激することで、免疫応答を強化します。
生化学分析
Biochemical Properties
Quillaic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quillaic acid has been shown to exhibit strong anti-inflammatory activity by inhibiting the enzymes involved in the arachidonic acid pathway . Additionally, it interacts with proteins such as cytokines and receptors, modulating immune responses . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
Quillaic acid exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quillaic acid has been found to trigger early immune responses by stimulating the production of cytokines such as interleukin-2 and interferon-gamma . It also affects gene expression by regulating the transcription of genes involved in inflammation and immune responses . Furthermore, quillaic acid impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of quillaic acid involves several key processes. At the molecular level, quillaic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, quillaic acid binds to protein kinase C and nuclear factor kappa B, inhibiting their activity and reducing the expression of pro-inflammatory enzymes . Additionally, quillaic acid modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the overall biological activity of quillaic acid.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quillaic acid can change over time. Studies have shown that quillaic acid exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term effects of quillaic acid on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to quillaic acid can result in sustained anti-inflammatory effects and modulation of immune responses . The stability and degradation of quillaic acid need to be carefully monitored to ensure consistent results in laboratory experiments.
Dosage Effects in Animal Models
The effects of quillaic acid vary with different dosages in animal models. Studies have demonstrated that quillaic acid exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, quillaic acid has shown potent antiproliferative activity against cancer cell lines at higher doses . At high doses, quillaic acid can also exhibit toxic or adverse effects, such as cytotoxicity and organ damage . Therefore, it is crucial to determine the optimal dosage of quillaic acid to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
Quillaic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It is a key intermediate in the biosynthesis of saponins, which are glycosylated derivatives of triterpene sapogenins . Quillaic acid undergoes several enzymatic modifications, including hydroxylation, glycosylation, and oxidation, to form different saponin derivatives . These metabolic pathways play a crucial role in determining the biological activity and pharmacokinetics of quillaic acid.
Transport and Distribution
The transport and distribution of quillaic acid within cells and tissues are mediated by specific transporters and binding proteins. Quillaic acid exhibits amphipathic properties, allowing it to interact with both hydrophilic and hydrophobic molecules . It can be transported across cell membranes through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of quillaic acid within specific tissues and organs can influence its biological activity and therapeutic potential.
Subcellular Localization
Quillaic acid exhibits specific subcellular localization, which can affect its activity and function. It is often localized in lipid bodies, endosomes, and other cellular compartments involved in immune responses . The targeting signals and post-translational modifications of quillaic acid play a crucial role in directing it to specific subcellular compartments . This subcellular localization is essential for the proper functioning of quillaic acid and its interactions with other biomolecules.
準備方法
合成経路と反応条件: キライ酸は、さまざまな化学経路によって合成できます。注目すべき方法の1つは、プロトエシゲニンを出発物質として使用する方法です。合成プロセスには、酸化、水酸化、分子内エーテル化などの複数の手順が含まれます。 最終生成物は、2,2,6,6-テトラメチルピペリジニルオキシ(TEMPO)酸化を用いて、1級アルコールをアルデヒドに選択的に酸化することで得られます .
工業生産方法: キライ酸の工業生産は、通常、キライア・サポナリウスの樹皮からの抽出を伴います。樹皮を処理してサポニンを単離し、その後加水分解してキライ酸を得ます。 この方法は、樹木における化合物の天然存在量を活用し、大規模生産のためのスケーラブルなアプローチを提供します .
化学反応の分析
反応の種類: キライ酸は、次のようなさまざまな化学反応を起こします。
酸化: 1級アルコール基は、アルデヒドまたはカルボン酸に酸化されます。
還元: アルデヒド基は、1級アルコールに還元されます。
一般的な試薬と条件:
酸化: TEMPO、酸素、および銅触媒が一般的に使用されます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
主な生成物:
酸化: アルデヒドおよびカルボン酸誘導体。
還元: 1級アルコール誘導体。
置換: 官能基化キライ酸誘導体
4. 科学研究への応用
キライ酸は、幅広い科学研究への応用があります。
化学: 潜在的な生物活性を持つさまざまな誘導体を合成するための前駆体として使用されます。
生物学: 免疫応答の調節における役割、およびワクチン製剤におけるアジュバントとしての役割について研究されています.
類似化合物との比較
キライ酸は、その特異的な構造的特徴と生物活性のために、トリテルペノイドサポニンの中でユニークです。類似の化合物には、次のものがあります。
オレアノール酸: 同様の五環式トリテルペノイド構造を共有していますが、官能基と生物活性が異なります。
エキノシスティック酸: 同様の抗炎症作用を持つ別のトリテルペノイドですが、構造的に異なります。
アカシア酸ラクトン: ユニークなラクトン環構造と異なる生物活性を持つトリテルペノイド .
特性
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFAARYGOUYEV-UAWZMHPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026576 | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-01-6 | |
| Record name | Quillaic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quillaic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,4α,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUILLAIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O8E4G02B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


